tioeteri arili

Aryl thioethers are a class of organic compounds characterized by the presence of a sulfur atom bonded to an aromatic ring (aryl group). These compounds play a crucial role in various applications due to their unique chemical properties. Aryl thioethers can be synthesized through diverse methods, including substitution reactions and coupling processes involving aryl halides or sulfonyl chlorides.

Structurally, these molecules typically consist of an aryl group attached via a sulfur atom to an ethylene bridge, often represented as R-S-Ph (where Ph is the phenyl group). The presence of both aromaticity and thioether functionality endows aryl thioethers with several advantageous properties. They exhibit enhanced stability, good solubility in organic solvents, and interesting reactivity patterns that make them valuable intermediates or final products in numerous synthetic pathways.

Aryl thioethers find applications in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science. Their potential as chelating agents, antioxidants, and electron-donating groups makes them particularly attractive for designing novel materials with tailored properties. Additionally, due to their ability to form hydrogen bonds and interact with biomolecules, aryl thioethers are increasingly being explored in drug design and development processes.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

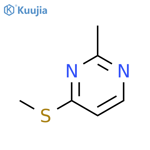

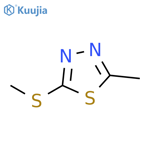

Pyrimidine,2-methyl-4-(methylthio)- | 33779-33-8 | C6H8N2S |

|

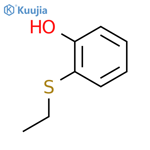

Phenol, 2-(ethylthio)- | 29549-60-8 | C8H10OS |

|

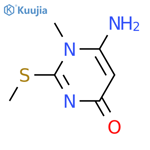

4(1H)-Pyrimidinone,6-amino-1-methyl-2-(methylthio)- | 29877-80-3 | C6H9N3OS |

|

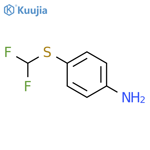

4-(difluoromethyl)sulfanylaniline | 24933-60-6 | C7H7F2NS |

|

2-methyl-5-(methylsulfanyl)-1,3,4-thiadiazole | 1925-78-6 | C4H6N2S2 |

|

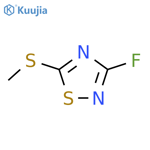

1,2,4-Thiadiazole,3-fluoro-5-(methylthio)- | 181937-84-8 | C3H3FN2S2 |

|

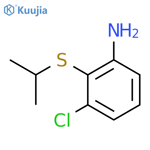

3-Chloro-2-isopropylsulfanyl-phenylamine | 179104-32-6 | C9H12ClNS |

|

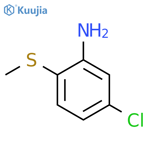

5-Chloro-2-(methylthio)aniline | 16423-54-4 | C7H8ClNS |

|

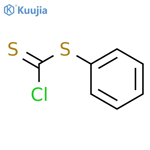

Phenyl chlorodithioformate | 16911-89-0 | C7H5ClS2 |

|

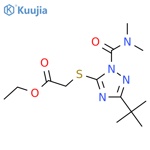

Triazamate | 112143-82-5 | C13H22N4O3S |

Letteratura correlata

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

Fornitori consigliati

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati